Boc-D-2,4-dimethylphenylalanine
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Overview
Description
Boc-D-2,4-dimethylphenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and two methyl groups on the phenyl ring at positions 2 and 4. This compound is primarily used in peptide synthesis and various biochemical applications due to its structural similarity to natural amino acids.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-phenylalanine as the starting material.
Protection: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methylation: The phenyl ring is then methylated at positions 2 and 4 using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylated phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Alkyl halides, strong bases, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Boc-D-2,4-dimethylphenylalanine is widely used in peptide synthesis, where it serves as a building block for the construction of complex peptides and proteins. Its Boc-protected amino group ensures stability during the synthesis process.
Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in biological processes.
Medicine: this compound is utilized in the development of peptide-based drugs. Its structural similarity to natural amino acids makes it a valuable tool in drug design and discovery.
Industry: The compound finds applications in the production of biologically active peptides, which are used in various industrial processes, including the manufacture of therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism by which Boc-D-2,4-dimethylphenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions to yield the free amino acid.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group acts as a protecting group, ensuring the amino group remains unreactive until the final deprotection step.
Biological Studies: The compound can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Boc-D-phenylalanine: Similar to Boc-D-2,4-dimethylphenylalanine but without the methyl groups on the phenyl ring.
Boc-L-2,4-dimethylphenylalanine: The L-enantiomer of this compound.
Boc-D-3,4-dimethylphenylalanine: Similar structure but with methyl groups at positions 3 and 4 on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.
Biological Activity
Boc-D-2,4-dimethylphenylalanine (Boc-D-Dmp) is a derivative of phenylalanine that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Boc-D-Dmp is characterized by the presence of two methyl groups on the phenyl ring of the amino acid phenylalanine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability and solubility of the compound during synthesis. The synthesis typically involves coupling reactions with protected amino acids, followed by deprotection steps to yield the final product.
Antiviral Properties
Recent studies have indicated that Boc-D-Dmp derivatives exhibit notable antiviral activity. For instance, structure-activity relationship (SAR) studies have shown that modifications in the phenylalanine core can significantly influence antiviral efficacy against HIV. Compounds with similar structural motifs demonstrated varying degrees of effectiveness, with some achieving EC50 values in the low micromolar range, indicating potent activity against HIV-1 .
Antimicrobial Activity
Boc-D-Dmp has also been evaluated for its antimicrobial properties. Analogous compounds have shown strong antibacterial activity against Gram-positive bacteria, although their efficacy against Gram-negative strains remains limited. This suggests a mechanism that may involve disruption of bacterial cell membranes or interference with essential cellular processes .
The mechanisms underlying the biological activities of Boc-D-Dmp are multifaceted:
- Protein Interaction : Boc-D-Dmp may interact with specific proteins involved in viral replication or bacterial growth. For example, it has been suggested that compounds with similar structures can inhibit protein-protein interactions critical for pathogen survival .
- Molecular Docking Studies : Computational studies indicate that Boc-D-Dmp derivatives can effectively bind to target proteins involved in viral entry or replication processes. Molecular docking simulations have revealed favorable binding affinities compared to standard antiviral agents .
Study 1: Antiviral Efficacy
In a recent study, Boc-D-Dmp derivatives were tested for their anti-HIV activity in MT-4 cells using the MTT assay. The results indicated that certain derivatives exhibited lower EC50 values compared to established antiviral drugs like nevirapine, demonstrating their potential as novel therapeutic agents .
Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
---|---|---|---|
Boc-D-Dmp Derivative 1 | 0.26 ± 0.08 | 10 ± 2 | 38.5 |
Nevirapine | 2.53 ± 0.84 | 20 ± 3 | 7.9 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of Boc-D-Dmp against various bacterial strains. The study highlighted significant inhibition zones against Gram-positive bacteria, while showing minimal activity against Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 5 |
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPLTQARRYWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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